molecular formula C5H10ClN3O B3006908 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride CAS No. 2138159-13-2

2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride

Cat. No. B3006908
CAS RN: 2138159-13-2
M. Wt: 163.61
InChI Key: YPAJNNYRAUZEHF-UHFFFAOYSA-N
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Description

“2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and its derivatives . For instance, Hadizadeh et al. synthesized a compound with a similar structure to the one , which was evaluated for its antihypertensive potential in rats .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Medicine: Antimicrobial Potential

The antimicrobial potential of imidazole derivatives, including this compound, is significant in medicine . It has been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli , showing promise as a reference drug in combating infections . This is particularly important in the context of increasing antibiotic resistance.

Agriculture: Pest and Disease Control

In agriculture, imidazole compounds have been synthesized for their potential use in pest and disease control . Their antimicrobial properties could be harnessed to protect crops from bacterial and fungal pathogens, contributing to the sustainability of agricultural practices.

Environmental Science: Biodegradation

The role of imidazole derivatives in environmental science could be linked to biodegradation processes. Their chemical structure may influence the breakdown of organic substances, thus impacting soil and water quality . Further research could elucidate their role in ecological balance and pollution control.

Biochemistry: Enzyme Inhibition

In biochemistry, the compound’s structure is conducive to enzyme inhibition . It can be used to study enzyme kinetics and understand the biochemical pathways where these enzymes are involved. This has implications for both basic research and the development of enzyme-based treatments.

Industry: Chemical Synthesis

The industrial application of this compound lies in its use as a building block in chemical synthesis . Its versatility in forming bonds during the formation of imidazole rings makes it a valuable component in the manufacture of functional molecules used in various everyday applications .

Safety and Hazards

The safety and hazards associated with imidazole-containing compounds can vary depending on the specific compound. Some general precautions include avoiding inhalation, contact with skin and eyes, and ingestion .

Future Directions

Given the broad range of biological activities exhibited by imidazole derivatives, there is significant potential for the development of new drugs . Continued research into the synthesis and therapeutic potential of these compounds is necessary to overcome current public health problems due to antimicrobial resistance .

properties

IUPAC Name

2-amino-2-(1H-imidazol-2-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c6-4(3-9)5-7-1-2-8-5;/h1-2,4,9H,3,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAJNNYRAUZEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride

CAS RN

2138159-13-2
Record name 2-amino-2-(1H-imidazol-2-yl)ethan-1-ol hydrochloride
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